Methyl 4-methoxy-3-(piperidin-4-yl)benzoate
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Overview
Description
Methyl 4-methoxy-3-(piperidin-4-yl)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate core substituted with a methoxy group at the fourth position and a piperidinyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-3-(piperidin-4-yl)benzoate typically involves the esterification of 4-methoxy-3-(piperidin-4-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to yield the corresponding alcohol or amine derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methoxy-3-(piperidin-4-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-3-(piperidin-4-yl)benzoate involves its interaction with specific molecular targets. The piperidinyl group can interact with various receptors or enzymes, modulating their activity. The methoxy group may also play a role in enhancing the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 4-(piperidin-3-yl)benzoate: Similar structure but with the piperidinyl group at a different position.
Methyl 3-methoxy-4-(piperidin-4-yl)benzoate: Similar structure but with the methoxy and piperidinyl groups swapped.
Methyl 4-methoxybenzoate: Lacks the piperidinyl group, making it less complex.
Uniqueness: Methyl 4-methoxy-3-(piperidin-4-yl)benzoate is unique due to the specific positioning of the methoxy and piperidinyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and development.
Biological Activity
Methyl 4-methoxy-3-(piperidin-4-yl)benzoate, a compound of interest in medicinal chemistry, has been investigated for its biological activities, particularly in relation to its potential as a therapeutic agent. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula : C14H17NO3
Molecular Weight : 247.29 g/mol
IUPAC Name : this compound
CAS Number : 2,4,8,12,14
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound involves several synthetic routes that typically include the reaction of piperidine derivatives with substituted benzoic acids. High-throughput screening has been employed to identify lead compounds from libraries, focusing on their inhibitory effects on various biological targets.
Key Findings from SAR Studies
- Choline Transporter Inhibition : Research has highlighted the compound's role as a potent and selective inhibitor of the choline transporter (CHT). The structure was optimized through iterative medicinal chemistry efforts leading to the identification of ML352, which demonstrated significant inhibition at low concentrations of choline .
- Anticancer Activity : The benzoylpiperidine fragment has been noted for its antiproliferative effects on various cancer cell lines. For instance, modifications to the piperidine structure enhanced activity against human breast and ovarian cancer cells .
- Mechanism of Action : The compound may induce apoptosis in cancer cells through activation of specific signaling pathways and disruption of cellular processes .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
- In Vivo Studies on CHT Inhibition : A study conducted using mouse models demonstrated that ML352 exhibited a brain-to-plasma ratio indicative of effective central nervous system penetration. This suggests potential therapeutic applications in neurological disorders where choline modulation is beneficial .
- Antiproliferative Activity Assessment : A series of experiments assessed the compound's effects on multiple cancer cell lines, revealing IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancers. These results underscore the compound's potential as a lead for further drug development targeting cancer therapies .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 4-methoxy-3-piperidin-4-ylbenzoate |
InChI |
InChI=1S/C14H19NO3/c1-17-13-4-3-11(14(16)18-2)9-12(13)10-5-7-15-8-6-10/h3-4,9-10,15H,5-8H2,1-2H3 |
InChI Key |
IAMGYVXMVGFBME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C2CCNCC2 |
Origin of Product |
United States |
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